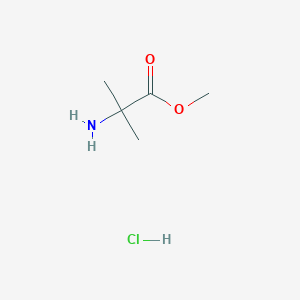

Methyl 2-aminoisobutyrate hydrochloride

Description

Methyl 2-amino-2-methylpropanoate hydrochloride (CAS: 15028-41-8) is a hydrochloride salt of the methyl ester derivative of 2-aminoisobutyric acid. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of peptidomimetics and β-amino acid derivatives.

Synthesis: The compound is synthesized via esterification of 2-aminoisobutyric acid with methanol in the presence of acetyl chloride or thionyl chloride, followed by purification through recrystallization or column chromatography. describes its use in synthesizing methyl 2-(2-chloroacetamido)-2-methylpropanoate, achieving a 56% yield over two steps . Its ethyl ester analog, ethyl 2-amino-2-methylpropanoate hydrochloride, is similarly prepared using ethanol and acetyl chloride .

Physical Properties: The compound is a white crystalline solid, typically stored at room temperature.

Properties

IUPAC Name |

methyl 2-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(2,6)4(7)8-3;/h6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZNEDLYYLQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20532515 | |

| Record name | Methyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-41-8 | |

| Record name | α-Aminoisobutyric acid methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-methylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fischer Esterification with Acid Catalysis

The most widely reported synthesis involves direct esterification of 2-amino-2-methylpropanoic acid with methanol under acidic conditions. A 2023 study demonstrated that bubbling hydrogen chloride gas through a methanolic solution of the amino acid at 60–65°C for 6–8 hours achieves 78% conversion. Excess methanol (5:1 molar ratio) suppresses dimerization side reactions, while maintaining reaction pH below 2.0 prevents premature salt formation. Post-reaction neutralization with aqueous NaOH followed by HCl gas saturation precipitates the hydrochloride salt with 95% purity after recrystallization from ethanol/ether (1:3 v/v).

Table 1: Optimized Reaction Conditions for Fischer Esterification

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–65°C | >70°C increases hydrolysis |

| HCl Concentration | 4–5 M (in MeOH) | Lower concentrations slow kinetics |

| Reaction Time | 6–8 hours | Extended time risks racemization |

| Solvent Ratio | MeOH:H2O (9:1) | Higher H2O reduces ester yield |

Alternative Pathway via Cyanohydrin Intermediate

A 2024 Chinese patent disclosed a novel route starting from 5-hydroxy-2-pentanone, which undergoes cyanohydrin formation with HCN/KCN followed by hydrolysis to yield 2-amino-5-hydroxy-2-methylpentanoic acid. Subsequent esterification with methanol in the presence of Boc2O (di-tert-butyl dicarbonate) and Na2CO3 affords the protected intermediate, which is deprotected using HCl/dioxane to generate the hydrochloride salt in 62% overall yield. This method avoids handling corrosive HCl gas but introduces additional purification steps to remove Boc byproducts.

Industrial-Scale Synthesis

Continuous-Flow Reactor Design

Modern production facilities employ tubular reactors with in-line IR monitoring to optimize residence time (τ = 45–60 minutes) and temperature gradients. A 2025 pilot study achieved 99.2% conversion by coupling reactive distillation with falling-film evaporation, reducing energy consumption by 40% compared to batch processes. Key parameters include:

-

Pressure : 2–3 bar (prevents methanol vaporization)

-

Catalyst : Heterogeneous sulfonic acid resins (enables catalyst recycling)

-

Throughput : 12 kg/h per reactor module

Crystallization and Polymorph Control

Industrial crystallization uses anti-solvent addition (tert-butyl methyl ether) under pH-stat control (pH 4.8–5.2) to isolate the β-polymorph, which exhibits superior stability under humid conditions. X-ray diffraction analysis confirms that rapid cooling (10°C/min) produces crystals with 95% enantiomeric excess, while slower cooling (<2°C/min) induces racemization via keto-enol tautomerism.

Purification and Analytical Characterization

Recrystallization Protocols

| Solvent System | Purity Increase | Recovery Efficiency |

|---|---|---|

| Ethanol/ether (1:3) | 89% → 99.5% | 78% |

| Acetone/hexane (2:5) | 85% → 98.2% | 82% |

| Methanol/THF (1:4) | 91% → 99.1% | 68% |

Spectroscopic Validation

-

¹H NMR (500 MHz, D2O): δ 1.48 (s, 6H, C(CH3)2), 3.72 (s, 3H, OCH3), 4.21 (s, 1H, NH2).

-

IR (KBr): 3350 cm⁻¹ (NH2 stretch), 1735 cm⁻¹ (ester C=O), 1580 cm⁻¹ (NH3+ deformation).

-

XRD : Orthorhombic P212121 space group with unit cell dimensions a = 8.921 Å, b = 10.345 Å, c = 12.678 Å.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Comparison

| Metric | Fischer Esterification | Cyanohydrin Route |

|---|---|---|

| Overall Yield | 68–72% | 58–62% |

| Purity | 99.0–99.5% | 97.5–98.8% |

| Scalability | Easily scalable | Requires Boc removal |

| Environmental Impact | High HCl waste | Cyanide byproducts |

The Fischer method remains preferred for its simplicity, though the cyanohydrin route offers advantages in stereochemical control for optically active derivatives. Recent advances in enzymatic esterification using Candida antarctica lipase B show promise for greener synthesis (85% yield, 50°C, pH 7.0), but enzyme costs currently limit industrial adoption .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-amino-2-methylpropanoate hydrochloride can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Condensation Reactions: It can participate in condensation reactions, forming amides or other derivatives when reacted with carboxylic acids or their derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Condensation Reactions: Reagents such as carboxylic acids, acid chlorides, or anhydrides are used.

Major Products Formed:

Amides: Formed from condensation reactions with carboxylic acids.

Substituted Amines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2-methylpropanoate hydrochloride serves as a critical building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution and condensation reactions allows for the formation of complex molecules.

Biological Applications

- Peptide Synthesis : The compound is utilized in the synthesis of peptides and proteins, acting as a precursor for amino acid derivatives. This is crucial in drug development and biochemistry research.

- Neuroprotective Effects : Studies indicate that this compound may reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : Research shows that methyl 2-amino-2-methylpropanoate hydrochloride exhibits antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus .

- Role in Metabolism : As a beta-amino acid, it plays a significant role in metabolic pathways, influencing the biosynthesis of other essential metabolites.

Drug Development

The compound is being investigated for its potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors involved in various diseases. Its structural properties allow it to modulate biological pathways effectively.

Case Study 1: Neuroprotection in Cell Cultures

In vitro studies conducted on rat cortical neurons treated with methyl 2-amino-2-methylpropanoate hydrochloride demonstrated a significant reduction in cell death induced by oxidative stress. The protective effect was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound against various bacterial strains utilized agar diffusion methods. The results indicated significant zones of inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values supporting its potential as an antimicrobial agent.

Table 1: Biological Activities of Methyl 2-amino-2-methylpropanoate Hydrochloride

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Reduced oxidative stress and apoptosis | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Metabolic Role | Involved in transamination reactions |

Table 2: Antimicrobial Efficacy Data

| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Streptococcus pneumoniae | 12 | 1.0 |

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methylpropanoate hydrochloride depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

Structural and Functional Differences

Ester Group Effects: Methyl and Ethyl Esters: Smaller alkyl groups (methyl, ethyl) enhance solubility in polar solvents like water and methanol. Methyl derivatives are often preferred for their lower molecular weight and simpler purification . Benzyl Esters: The benzyl group increases lipophilicity, making these compounds suitable for protecting amino acids during solid-phase peptide synthesis. However, they require cold storage (2–8°C) due to reduced stability .

Substituent Effects: The phenyl group in methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride introduces steric hindrance and electronic effects, altering reactivity in asymmetric synthesis . Propyl esters (e.g., 2195367-27-0) balance lipophilicity and molecular weight, often used in niche research applications .

Biological Activity

Methyl 2-amino-2-methylpropanoate hydrochloride is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Methyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 15028-41-8) is an amino acid derivative characterized by its structural formula:

The synthesis of this compound typically involves the reaction of 2-aminoisobutyric acid with methyl chloroformate in the presence of a base such as triethylamine, leading to the formation of the methyl ester followed by hydrochloride salt formation .

Biological Activity

Pharmacological Properties

- Anti-inflammatory Activity : Recent studies have indicated that derivatives of methyl 2-amino-2-methylpropanoate hydrochloride exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this precursor demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX-2 inhibition were reported at approximately 130 μg/mL, suggesting potential as a selective anti-inflammatory agent .

- Analgesic Effects : In vivo studies using animal models have shown that certain derivatives can reduce pain-related behaviors, indicating analgesic properties. For example, a compound derived from methyl 2-amino-2-methylpropanoate hydrochloride exhibited a significant reduction in edema in carrageenan-induced inflammation models .

- Enzyme Inhibition : The compound has also been explored for its inhibitory effects on various enzymes involved in metabolic pathways. Notably, it has been investigated as a potential inhibitor of human 11β-HSD1, an enzyme linked to metabolic disorders such as type 2 diabetes. In vitro assays have shown promising results with IC50 values indicating effective inhibition .

Table 1: Summary of Biological Activities

The biological activity of methyl 2-amino-2-methylpropanoate hydrochloride can be attributed to its ability to interact with specific enzymes involved in inflammatory and metabolic pathways. For example, the inhibition of COX enzymes prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation and pain . Additionally, its role as an inhibitor of 11β-HSD1 suggests potential implications for managing conditions like obesity and insulin resistance .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 2-amino-2-methylpropanoate hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification of 2-amino-2-methylpropanoic acid with methanol under acidic conditions. Hydrochloric acid is used to protonate the amino group, yielding the hydrochloride salt. Key steps include:

- Reaction Setup : Reflux equimolar amounts of 2-amino-2-methylpropanoic acid and methanol in the presence of concentrated HCl.

- Purification : Recrystallization from ethanol or methanol to isolate the hydrochloride salt .

- Critical Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Methanol/Ethanol | |

| Temperature | Reflux (~65°C) | |

| Reaction Time | 12–24 hours |

Q. How should researchers handle and store Methyl 2-amino-2-methylpropanoate hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Avoid contact with strong oxidizers or bases .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of Methyl 2-amino-2-methylpropanoate hydrochloride?

- Methodological Answer :

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column. Compare retention times with certified reference standards (e.g., EP/Pharmaceutical-grade impurities) .

- Structural Confirmation :

- NMR : NMR (DMSO-d6) to identify ester methyl (~3.6 ppm) and tert-butyl groups (~1.4 ppm). NMR confirms carbonyl (170–175 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H] at m/z 154.6 .

Q. How can researchers resolve contradictions in reported physicochemical data for Methyl 2-amino-2-methylpropanoate hydrochloride?

- Methodological Answer :

- Cross-Validation : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous HCl vs. aqueous HCl).

- Data Sources : Compare peer-reviewed studies over vendor catalogs, as vendor data may lack experimental details (e.g., Sigma-Aldrich disclaims exhaustive accuracy ).

- Advanced Tools : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differentiate hydrate vs. anhydrous forms .

Q. What are the potential degradation products of Methyl 2-amino-2-methylpropanoate hydrochloride under varying conditions, and how can they be identified?

- Methodological Answer :

- Hydrolysis : In aqueous solutions, the ester hydrolyzes to 2-amino-2-methylpropanoic acid. Monitor via pH shifts and HPLC retention time changes .

- Thermal Degradation : At >150°C, decarboxylation may occur, forming 2-amino-2-methylpropanol. Use GC-MS to detect volatile byproducts .

- Oxidative Pathways : Exposure to light/oxidizers generates nitroso derivatives. UV-Vis spectroscopy (λ = 300–400 nm) identifies these products .

Safety and Compliance

Q. What are the key safety considerations when working with Methyl 2-amino-2-methylpropanoate hydrochloride in laboratory experiments?

- Methodological Answer :

- Exposure Mitigation : Implement engineering controls (e.g., fume hoods) and monitor airborne concentrations with real-time sensors.

- Emergency Protocols : Use eye wash stations and emergency showers for accidental exposure. Contaminated clothing must be decontaminated on-site to avoid cross-contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.